(5Z)-2-amino-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile
Overview
Description
(5Z)-2-amino-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile is a complex organic compound that features a unique arrangement of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-amino-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile typically involves multi-step organic reactions. The starting materials often include substituted furans, chlorophenyl derivatives, and cyclopenta[b]pyridine precursors. Common synthetic routes may involve:
Condensation reactions: Combining the furan and chlorophenyl derivatives under acidic or basic conditions.
Cyclization reactions: Forming the cyclopenta[b]pyridine ring through intramolecular cyclization.
Functional group modifications: Introducing amino and nitrile groups through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include:
Catalysis: Using catalysts to improve reaction efficiency and selectivity.
Flow chemistry: Implementing continuous flow reactors for large-scale production.
Purification: Employing techniques such as crystallization, distillation, and chromatography for product isolation and purification.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-amino-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitrile or amino groups to corresponding amines or hydrocarbons.
Substitution: Nucleophilic or electrophilic substitution at reactive sites.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound may serve as a probe or ligand for studying biochemical pathways and interactions. Its functional groups can interact with various biological targets, providing insights into molecular mechanisms.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structural features may allow it to interact with specific enzymes or receptors, leading to the development of new drugs.
Industry
In the industrial sector, this compound may find applications in materials science, such as the development of novel polymers or coatings. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (5Z)-2-amino-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its application. For example:
Enzyme inhibition: Binding to the active site of an enzyme, preventing substrate access.
Receptor modulation: Interacting with cell surface receptors, altering signal transduction pathways.
DNA intercalation: Inserting between DNA base pairs, affecting replication and transcription.
Comparison with Similar Compounds
Similar Compounds
(5Z)-2-amino-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile: can be compared with other compounds featuring similar functional groups or structural motifs, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and structural features
Properties
IUPAC Name |
(5Z)-2-amino-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-4,6-dimethylcyclopenta[b]pyridine-3,7-dicarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN4O/c1-12-17(9-16-6-7-20(29-16)14-4-3-5-15(24)8-14)21-13(2)19(11-26)23(27)28-22(21)18(12)10-25/h3-9H,1-2H3,(H2,27,28)/b17-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPXKMUYZFIIJN-MFOYZWKCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C1=CC3=CC=C(O3)C4=CC(=CC=C4)Cl)C(=C(C(=N2)N)C#N)C)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=C(C2=C(/C1=C\C3=CC=C(O3)C4=CC(=CC=C4)Cl)C(=C(C(=N2)N)C#N)C)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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